molecular formula C10H9BrF2 B1526729 1-Bromo-4-(3,3-difluorocyclobutyl)benzene CAS No. 1236357-60-0

1-Bromo-4-(3,3-difluorocyclobutyl)benzene

Cat. No.: B1526729
CAS No.: 1236357-60-0
M. Wt: 247.08 g/mol
InChI Key: IDBYJNZTYBOAGC-UHFFFAOYSA-N
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Description

1-Bromo-4-(3,3-difluorocyclobutyl)benzene is an organic compound with the molecular formula C10H9BrF2. It consists of a benzene ring substituted with a bromo group and a 3,3-difluorocyclobutyl group at the 1 and 4 positions, respectively. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(3,3-difluorocyclobutyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions typically use nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

  • Reduction: Reduction reactions yield the corresponding bromoalkanes or alkenes.

  • Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-(3,3-difluorocyclobutyl)benzene has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-4-(3,3-difluorocyclobutyl)benzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-(3,3-difluorocyclobutyl)benzene is unique due to its specific structural features, particularly the presence of the difluorocyclobutyl group. Similar compounds include 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene and other brominated benzene derivatives. These compounds differ in their halogen substituents and the resulting reactivity and applications.

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Properties

IUPAC Name

1-bromo-4-(3,3-difluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c11-9-3-1-7(2-4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYJNZTYBOAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236357-60-0
Record name 1-bromo-4-(3,3-difluorocyclobutyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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